2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a selective antagonist of the CB1 receptor, which is a component of the endocannabinoid system. The endocannabinoid system is known to play a critical role in a variety of physiological processes, including pain sensation, mood regulation, and appetite control. As such, DPA has been investigated for its potential therapeutic applications in a range of conditions, including obesity, addiction, and chronic pain.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride to form 2,4-dichlorophenoxyacetyl chloride. This intermediate is then reacted with N-(4-(1H-pyrazol-1-yl)cyclohexyl)amine to form the target compound.
Starting Materials
2,4-dichlorophenol, chloroacetyl chloride, N-(4-(1H-pyrazol-1-yl)cyclohexyl)amine
Reaction
Step 1: 2,4-dichlorophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2,4-dichlorophenoxyacetyl chloride., Step 2: N-(4-(1H-pyrazol-1-yl)cyclohexyl)amine is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours., Step 3: The reaction mixture is then quenched with water and the product is extracted with an organic solvent such as ethyl acetate., Step 4: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the target compound, 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide.
Mechanism Of Action
2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide exerts its effects through selective antagonism of the CB1 receptor. The CB1 receptor is a component of the endocannabinoid system and is involved in a range of physiological processes, including pain sensation, mood regulation, and appetite control. By blocking the CB1 receptor, 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical And Physiological Effects
Studies have shown that 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can modulate a range of physiological processes, including food intake, body weight, and pain sensation. 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide has also been shown to have anti-inflammatory effects, suggesting that it may have potential as a treatment for inflammatory conditions.
Advantages And Limitations For Lab Experiments
One advantage of 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is that it is a selective antagonist of the CB1 receptor, meaning that it can specifically target this receptor without affecting other components of the endocannabinoid system. However, one limitation of 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is that it has relatively low potency compared to other CB1 antagonists, meaning that higher doses may be required to achieve therapeutic effects.
Future Directions
There are several potential avenues for future research on 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide. One area of interest is its potential as a treatment for obesity and addiction, which could have significant clinical implications. Additionally, further studies are needed to better understand the mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide and its effects on the endocannabinoid system. Finally, the development of more potent and selective CB1 antagonists could help to improve the efficacy and safety of 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide and other compounds targeting the endocannabinoid system.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest has been its potential as a therapeutic agent for obesity. Studies have shown that 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can reduce food intake and body weight in animal models, suggesting that it may be an effective treatment for obesity. 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide has also been investigated for its potential as a treatment for addiction, with promising results in animal models of drug addiction.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-pyrazol-1-ylcyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2/c18-12-2-7-16(15(19)10-12)24-11-17(23)21-13-3-5-14(6-4-13)22-9-1-8-20-22/h1-2,7-10,13-14H,3-6,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJBDELBULATIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.